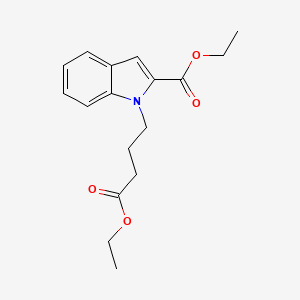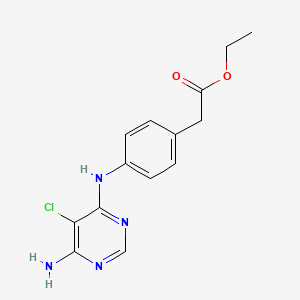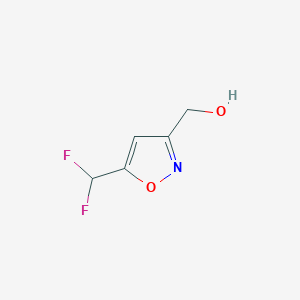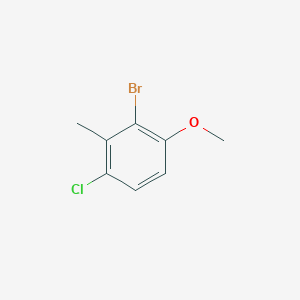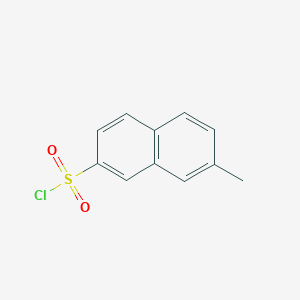
5-(Diethylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of the diethylamino group and the piperidinyl-dione moiety. Common reagents used in these reactions include diethylamine, piperidine, and various oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high efficiency and cost-effectiveness. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
化学反应分析
Types of Reactions
5-(Diethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. These products often exhibit different chemical and physical properties, making them useful for various applications in research and industry.
科学研究应用
5-(Diethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biological assays to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound for developing new drugs.
Industry: It is utilized in the production of various chemical products and materials, owing to its unique properties.
作用机制
The mechanism of action of 5-(Diethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Thalidomide: A compound with a similar isoindole structure, known for its use in treating certain cancers and inflammatory conditions.
Lenalidomide: A derivative of thalidomide with enhanced therapeutic properties and reduced side effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.
Uniqueness
5-(Diethylamino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.
属性
分子式 |
C17H19N3O4 |
|---|---|
分子量 |
329.35 g/mol |
IUPAC 名称 |
5-(diethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O4/c1-3-19(4-2)10-5-6-11-12(9-10)17(24)20(16(11)23)13-7-8-14(21)18-15(13)22/h5-6,9,13H,3-4,7-8H2,1-2H3,(H,18,21,22) |
InChI 键 |
GHFSHUWOKKVDBF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



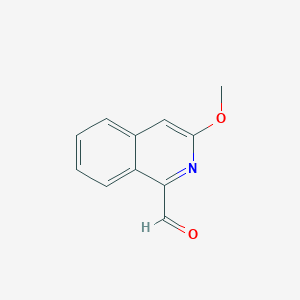

![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
